
Phenol, 4-(2,4-diamino-6-pteridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phenol, 4-(2,4-diamino-6-pteridinyl)- typically involves the reaction of 2,4-diamino-6-chloropteridine with a phenol derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenol, 4-(2,4-diamino-6-pteridinyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4-(2,4-diamino-6-pteridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-(2,4-diamino-6-pteridinyl)- involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis . By inhibiting this enzyme, the compound can disrupt cellular processes, making it useful in the treatment of certain diseases .
Comparison with Similar Compounds
Phenol, 4-(2,4-diamino-6-pteridinyl)- can be compared with similar compounds such as aminopterin and methotrexate . These compounds share a similar pteridine ring structure and act as dihydrofolate reductase inhibitors . Phenol, 4-(2,4-diamino-6-pteridinyl)- is unique due to its specific substitution pattern on the phenol ring, which can influence its binding affinity and specificity for the enzyme .
Similar Compounds
- Aminopterin
- Methotrexate
- 4-(2,4-diamino-7-(4-hydroxyphenyl)pteridin-6-yl)phenol
Properties
CAS No. |
677297-67-5 |
|---|---|
Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-(2,4-diaminopteridin-6-yl)phenol |
InChI |
InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-1-3-7(19)4-2-6/h1-5,19H,(H4,13,14,15,17,18) |
InChI Key |
FUTZONJYAAOCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
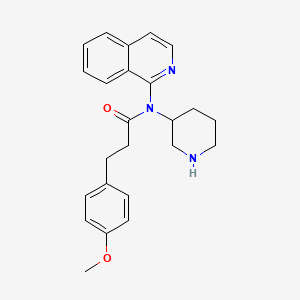
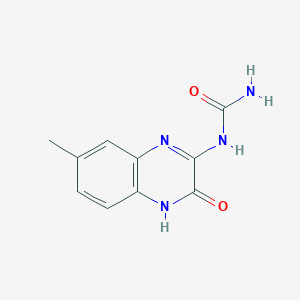
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
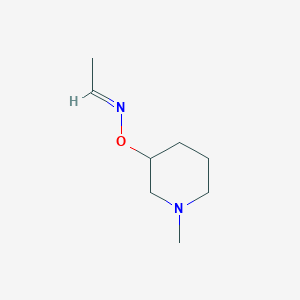
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
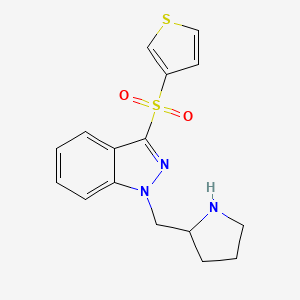
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
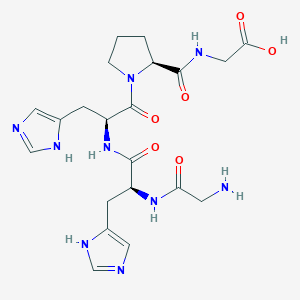


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
